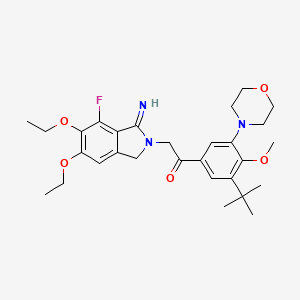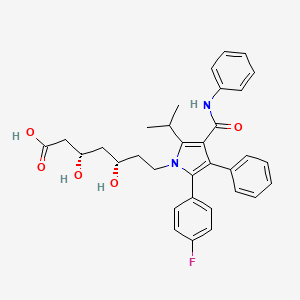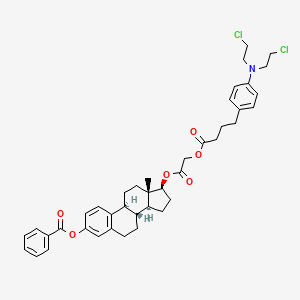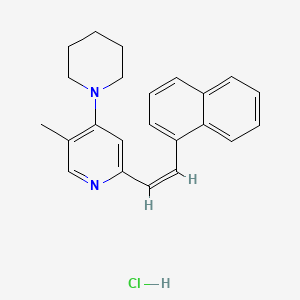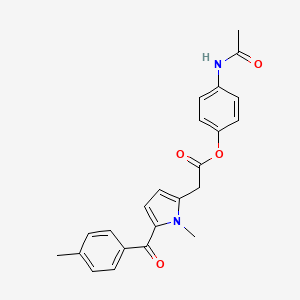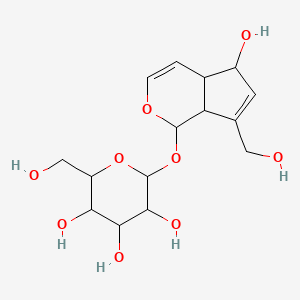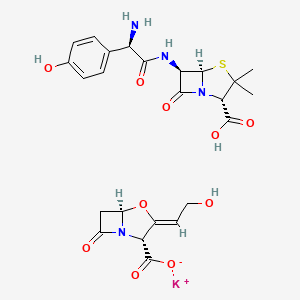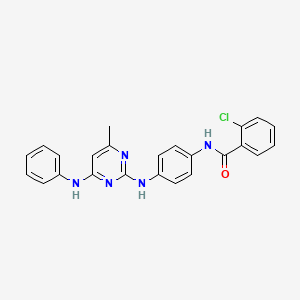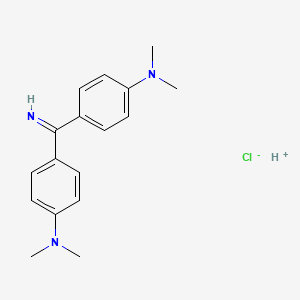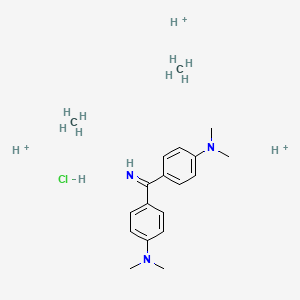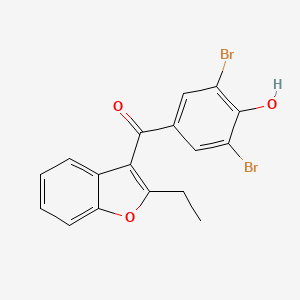
ベンゾブロマロン
説明
ベンゾブロマロンは、主に痛風の治療に使用される尿酸排泄促進薬です。腎臓における尿酸の再吸収を阻害することにより、血清尿酸値を低下させます。 この化合物は、アロプリノールなどの他の治療法にうまく反応しない患者にとって特に有用です .
2. 製法
合成経路と反応条件: ベンゾブロマロンの合成には、いくつかの重要なステップが含まれます。
フリーデル・クラフツアシル化: 2-エチルベンゾフランとp-アニソイルクロリドを出発物質とし、触媒作用によって2-エチル-3-p-メトキシフェニルホルミルベンゾフランが形成されます。
脱メチル化: 中間体は、ピリジン塩酸塩を用いて脱メチル化され、2-エチル-3-p-ヒドロキシベンゼンホルミルベンゾフランになります。
工業的生産方法: 工業的生産は、同様の合成経路に従いますが、収率と純度を高めるために、より効率的な触媒と最適化された反応条件がしばしば使用されます。 より安全な溶媒と試薬の使用も優先され、環境への影響を最小限に抑えています .
反応の種類:
酸化: ベンゾブロマロンは、特に強力な酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: 特定の条件下では還元される可能性がありますが、これはあまり一般的ではありません。
置換: ベンゾブロマロンは、特に臭素原子が存在するため、ハロゲン化などの置換反応を起こしやすく、簡単に反応します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
還元: 水素化リチウムアルミニウムなどの還元剤。
置換: 臭素や塩素などのハロゲン化剤。
主な生成物:
酸化: ベンゾブロマロンの酸化誘導体。
還元: 化合物の還元形。
置換: さまざまなハロゲン化誘導体.
科学的研究の応用
作用機序
ベンゾブロマロンは、腎臓の尿酸トランスポーター1(URAT1)を阻害することで効果を発揮します。この阻害により尿酸の再吸収が減少し、尿酸の排泄量が増加し、血清尿酸値が低下します。 さらに、ベンゾブロマロンは、代謝効果に役割を果たすシトクロムP450 2C9の強力な阻害剤です .
類似の化合物:
アロプリノール: 尿酸産生を抑制するために使用されるキサンチンオキシダーゼ阻害剤。
フェブキソスタット: アロプリノールと同様の機能を持つ、別のキサンチンオキシダーゼ阻害剤。
プロベネシド: 尿酸排泄を増加させる尿酸排泄促進薬。
比較:
有効性: ベンゾブロマロンは血清尿酸値を低下させる上で非常に効果的で、他の治療法が効かない場合によく使用されます。
安全性: ベンゾブロマロンは有効ですが、肝毒性と関連付けられており、一部の市場では販売中止となっています。 .
作用機序: 尿酸産生を阻害するアロプリノールやフェブキソスタットとは異なり、ベンゾブロマロンとプロベネシドは尿酸排泄を増加させます.
ベンゾブロマロンは、その強力な尿酸排泄促進効果で際立っており、特に他の治療法に反応しない痛風患者にとって貴重な選択肢です。
生化学分析
Biochemical Properties
Benzbromarone plays a significant role in biochemical reactions by inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition reduces the reabsorption of urate, leading to increased urate excretion. Benzbromarone also interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its hepatic metabolism . Additionally, benzbromarone has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Cellular Effects
Benzbromarone affects various types of cells and cellular processes. It reduces urate reabsorption in kidney cells by inhibiting URAT1. This action decreases serum urate levels and prevents the formation of urate crystals, which can cause gout . Benzbromarone also exhibits anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . Furthermore, benzbromarone has been reported to affect cellular metabolism by modulating the activity of enzymes involved in purine metabolism .
Molecular Mechanism
At the molecular level, benzbromarone exerts its effects primarily through the inhibition of URAT1, which is responsible for urate reabsorption in the kidneys . By blocking this transporter, benzbromarone increases urate excretion and lowers serum urate levels. Additionally, benzbromarone inhibits xanthine oxidase, reducing the production of uric acid . The compound also interacts with cytochrome P450 enzymes, leading to its metabolism and potential hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzbromarone have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that benzbromarone maintains its uricosuric effects, but caution is advised due to the risk of hepatotoxicity . In vitro and in vivo studies have demonstrated that benzbromarone can cause liver damage, particularly with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of benzbromarone vary with different dosages. At therapeutic doses, benzbromarone effectively reduces serum urate levels and prevents the formation of urate crystals . At higher doses, benzbromarone can cause toxic effects, including hepatotoxicity . Studies have shown that the threshold for toxicity is relatively low, and caution is needed when determining the appropriate dosage .
Metabolic Pathways
Benzbromarone is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 . The main metabolites include 6-hydroxybenzbromarone and 1’-hydroxybenzbromarone . These metabolites are further processed and excreted in the urine. The metabolic pathways of benzbromarone involve hydroxylation and debromination reactions . The compound’s metabolism can influence its uricosuric effects and potential toxicity .
Transport and Distribution
Benzbromarone is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . The compound is then distributed to the kidneys, where it inhibits URAT1 and increases urate excretion . Benzbromarone can also interact with transporters such as organic anion transporters (OATs), which play a role in its renal excretion .
Subcellular Localization
The subcellular localization of benzbromarone is primarily in the renal proximal tubules, where it inhibits URAT1 . The compound’s activity is influenced by its localization within these cells, as well as its interactions with other cellular components. Benzbromarone’s localization can affect its efficacy and potential toxicity, particularly in the liver, where it is metabolized by cytochrome P450 enzymes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzbromarone involves several key steps:
Friedel-Crafts Acylation: Starting with 2-ethylbenzofuran and p-anisoyl chloride, the reaction is catalyzed to form 2-ethyl-3-p-methoxyphenyl formyl-benzofuran.
Demethylation: The intermediate undergoes demethylation using pyridine hydrochloride, resulting in 2-ethyl-3-p-hydroxybenzene formyl-benzofuran.
Bromination: The final step involves bromination to produce benzbromarone.
Industrial Production Methods: Industrial production follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of safer solvents and reagents is also prioritized to minimize environmental impact .
Types of Reactions:
Oxidation: Benzbromarone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Benzbromarone readily undergoes substitution reactions, especially halogenation, due to the presence of bromine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Oxidized derivatives of benzbromarone.
Reduction: Reduced forms of the compound.
Substitution: Various halogenated derivatives.
類似化合物との比較
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.
Probenecid: A uricosuric agent that increases uric acid excretion.
Comparison:
Efficacy: Benzbromarone is highly effective in reducing serum urate levels and is often used when other treatments fail.
Safety: While effective, benzbromarone has been associated with hepatotoxicity, leading to its withdrawal in some markets. .
Benzbromarone stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.
特性
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCHUCQKNIQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022652 | |
| Record name | Benzbromarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzbromarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3562-84-3 | |
| Record name | Benzbromarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzbromarone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzbromarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | benzbromarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzbromarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzbromarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzbromarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZBROMARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzbromarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
| Record name | Benzbromarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)
